![molecular formula C9H9N3S B2366683 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine CAS No. 94284-47-6](/img/structure/B2366683.png)
4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine
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Overview
Description
“4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which include 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Corrosion Inhibitor
4-(pyridin-4-yl)thiazol-2-amine (PTA) has been synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .
Fungicidal Activity
Pyrimidinamine derivatives, which include 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine, have been designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Antioxidant, Analgesic, and Anti-inflammatory Activities
Thiazole ring compounds, which include 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine, have been found to act as antioxidant, analgesic, and anti-inflammatory drug molecules .
Antimicrobial and Antifungal Activities
Thiazole ring compounds, which include 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine, have been found to act as antimicrobial and antifungal drug molecules .
Antiviral, Diuretic, and Anticonvulsant Activities
Thiazole ring compounds, which include 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine, have been found to act as antiviral, diuretic, and anticonvulsant drug molecules .
7. Neuroprotective and Antitumor or Cytotoxic Activities Thiazole ring compounds, which include 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine, have been found to act as neuroprotective and antitumor or cytotoxic drug molecules .
Industrial Applications
Thiazoles, including 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine, have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine.
Result of Action
Thiazole derivatives have been reported to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different environments .
properties
IUPAC Name |
4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKKMHGTBYZLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine |
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